Chemical structure and physical properties of[5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol
Chemical structure and physical properties of[5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol
An In-depth Technical Guide to the Chemical Structure and Properties of [5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol
Authored by: A Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The 6-oxabicyclo[3.2.1]octane framework is a prevalent structural motif in a variety of natural products and biologically active molecules, recognized for its conformational rigidity and potential for stereospecific functionalization. This guide provides a comprehensive technical overview of a specific derivative, [5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol. While this exact molecule is not extensively documented in commercial or primary literature, its structural features, combining a bicyclic ether with amino alcohol functionalities, position it as a compelling scaffold for investigation in medicinal chemistry, particularly as a constrained carbasugar or aminocyclitol mimic. This document outlines a plausible and scientifically grounded synthetic pathway, details expected physicochemical properties based on analogous structures, and discusses its potential applications in drug discovery.
Introduction: The Significance of the 6-Oxabicyclo[3.2.1]octane Scaffold
The bicyclo[3.2.1]octane skeleton is a core component of numerous natural products with significant biological activities, including kauranes, grayananes, and gibberellanes.[1] The introduction of a heteroatom, such as oxygen at the 6-position, to form the 6-oxabicyclo[3.2.1]octane system, imparts unique stereoelectronic properties. This scaffold is found in various natural products and has been a target in synthetic organic chemistry due to its therapeutic potential.[1][2] Molecules incorporating this framework can act as conformationally restricted analogs of carbohydrates or other biological ligands, making them valuable probes for studying biological processes and as starting points for drug design.
[5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol can be classified as a constrained aminocyclitol. Such molecules are of high interest as they can mimic the structure of natural sugars and interact with carbohydrate-processing enzymes.[3] The rigid bicyclic nature of the core restricts the conformational flexibility, which can lead to enhanced binding affinity and selectivity for target enzymes.
Chemical Structure and Identification
The core of the molecule is the 6-oxabicyclo[3.2.1]octane ring system. It is functionalized at the C1 and C5 positions with a methanol and an aminomethyl group, respectively.
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IUPAC Name: [5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol
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Molecular Formula: C9H17NO2
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Molecular Weight: 171.24 g/mol
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Core Scaffold: 6-Oxabicyclo[3.2.1]octane
Structural Diagram
Caption: 2D representation of [5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol.
Proposed Synthesis Pathway
Given the lack of a documented direct synthesis, a plausible and efficient pathway is proposed, starting from a readily available bicyclic lactone. This approach allows for stereocontrol and late-stage introduction of the key functional groups.
Caption: Proposed synthetic workflow for [5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methodologies for the synthesis of related bicyclic systems and functional group transformations.
Step 1: Synthesis of a Functionalized Bicyclic Lactone
A suitable starting material is a bicyclic lactone, which can be synthesized via a Diels-Alder reaction between furan and a suitable dienophile, followed by functional group manipulation. For this synthesis, we will start with a commercially available or readily synthesized 6-oxabicyclo[3.2.1]octan-7-one derivative with a handle for introducing the C1-methanol precursor.
Step 2: Reduction of the Lactone and Ester
The lactone and an ester group (precursor to the C1-methanol) are reduced simultaneously to a diol.
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Reaction: To a stirred solution of the bicyclic lactone-ester (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add lithium aluminum hydride (LiAlH4) (2.5 eq) portion-wise.
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Rationale: LiAlH4 is a powerful reducing agent capable of reducing both lactones and esters to their corresponding alcohols. The reaction is performed at low temperature to control its exothermicity.
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Work-up: After completion of the reaction (monitored by TLC), the reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude diol.
Step 3: Conversion of the Second Hydroxyl Group to a Precursor for the Aminomethyl Group
The diol is then further functionalized. One hydroxyl group is converted into a leaving group, which is then displaced by a nitrogen-containing nucleophile.
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Reaction: The diol (1.0 eq) is dissolved in dichloromethane (DCM), and triethylamine (1.2 eq) is added. The solution is cooled to 0 °C, and methanesulfonyl chloride (1.1 eq) is added dropwise. After the formation of the mesylate, sodium azide (3.0 eq) in dimethylformamide (DMF) is added, and the reaction is heated.
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Rationale: The primary hydroxyl group is more reactive and can be selectively mesylated. The mesylate is an excellent leaving group for nucleophilic substitution by the azide ion. The azide can be subsequently reduced to the primary amine.
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Work-up: The reaction mixture is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude azide is purified by column chromatography.
Step 4: Reduction of the Azide to the Amine
The final step is the reduction of the azide to the primary amine.
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Reaction: The azide (1.0 eq) is dissolved in methanol, and a catalytic amount of palladium on carbon (10 mol%) is added. The flask is evacuated and backfilled with hydrogen gas. The reaction is stirred under a hydrogen atmosphere.
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Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of azides to amines.
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Work-up: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the final product, [5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol.
Physical and Chemical Properties (Predicted)
| Property | Predicted Value / Characteristics |
| Appearance | White to off-white solid |
| Melting Point | > 150 °C (decomposes) |
| Solubility | Soluble in water and polar protic solvents (methanol, ethanol). Insoluble in nonpolar solvents (hexane). |
| pKa | Amine (pKa ~9-10), Alcohols (pKa ~16-18) |
| LogP | < 0 |
Spectroscopic Characterization (Expected)
The structure of [5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol can be unequivocally confirmed by a combination of spectroscopic techniques.
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¹H NMR: Expected signals would include characteristic peaks for the bridgehead protons, diastereotopic protons of the methylene groups in the ring, and signals for the aminomethyl and hydroxymethyl groups. The coupling constants between the bridgehead protons and adjacent protons would be indicative of the bicyclic stereochemistry.
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¹³C NMR: The spectrum should show 9 distinct carbon signals corresponding to the molecular formula C9H17NO2. The chemical shifts of the carbons bearing the oxygen and nitrogen atoms would be in the characteristic downfield region.
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IR Spectroscopy: Key vibrational bands would include a broad O-H stretch (around 3300-3400 cm⁻¹) from the alcohol and N-H stretch from the primary amine, and C-O stretches (around 1050-1150 cm⁻¹).
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The mass spectrum would be expected to show the molecular ion peak [M+H]⁺ at m/z 172.1338.
Applications in Drug Development
The structural features of [5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol make it a molecule of interest for drug discovery and development.
Glycosidase Inhibitors
As a constrained aminocyclitol, this molecule can act as a mimic of natural monosaccharides. The endocyclic oxygen and the stereochemically defined hydroxyl and amino groups can interact with the active sites of glycosidases. These enzymes are involved in a wide range of physiological and pathological processes, including diabetes, viral infections, and cancer. The rigid bicyclic core can enhance binding affinity and selectivity compared to more flexible inhibitors.
Scaffold for Combinatorial Chemistry
The primary amine and primary alcohol functionalities provide two orthogonal handles for further chemical modification. This allows for the generation of a library of derivatives for structure-activity relationship (SAR) studies. For example, the amine can be acylated or alkylated, and the alcohol can be esterified or etherified to explore a wide chemical space.
Neurological Drug Candidates
The rigid 6-oxabicyclo[3.2.1]octane scaffold is a bioisostere of the tropane skeleton found in many neurologically active compounds. Derivatives of this scaffold could be explored for their activity on targets in the central nervous system.
Sources
- 1. Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Synthesis of Bicyclic Lactones via Palladium-Catalyzed Aminocarbonylative Lactonizations - PMC [pmc.ncbi.nlm.nih.gov]
